molecular formula C13H7Cl2FO2 B1367882 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid CAS No. 926239-53-4

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid

Cat. No.: B1367882
CAS No.: 926239-53-4
M. Wt: 285.09 g/mol
InChI Key: BHRKWBJOCFPXBN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, making it a halogenated benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid typically involves the introduction of chlorine and fluorine atoms onto the benzene ring through various halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its halogenated structure.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)benzoic acid: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    4-Fluorobenzoic acid: Lacks the chlorine atoms, resulting in different chemical and biological properties.

    3,4-Dichlorobenzoic acid: Lacks the fluorine atom, leading to variations in its reactivity and applications.

Uniqueness

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)10-6-8(16)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKWBJOCFPXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588089
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926239-53-4
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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